(4-Bromo-2-fluorobenzoyl)piperidine
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Overview
Description
(4-Bromo-2-fluorobenzoyl)piperidine is a heterocyclic organic compound with the molecular formula C12H13BrFNO and a molecular weight of 286.1412. It is a solid substance with a purity of 97%1.
Synthesis Analysis
The synthesis of piperidine derivatives, such as (4-Bromo-2-fluorobenzoyl)piperidine, can involve various methods including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.
Molecular Structure Analysis
The IUPAC name for this compound is (4-bromo-2-fluorophenyl)-piperidin-1-ylmethanone4. The InChI code is 1S/C12H13BrFNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H214.
Chemical Reactions Analysis
The specific chemical reactions involving (4-Bromo-2-fluorobenzoyl)piperidine are not detailed in the search results. However, piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes5.Physical And Chemical Properties Analysis
(4-Bromo-2-fluorobenzoyl)piperidine is a solid substance that is stored at temperatures between 2-8°C1. It has a molecular weight of 286.1412.Scientific Research Applications
Synthesis and Radioiodination for In Vivo Tracers
A study described the synthesis of radioiodo-[4-(2-iodo-4-fluoro-benzoyl)piperidin-1-yl]-2′-acetonaphthone, utilizing (4-Bromo-2-fluorobenzoyl)piperidine as a precursor for potential use as an in vivo tracer for the glutamate release inhibiting system. The synthesis involved Cu1+ assisted non-isotopic nucleophilic exchange on the brominated compound, followed by HPLC separation and mini-column recovery to obtain the labeled compound (J. Mertens & M. Thomas, 1991).
Synthesis of 11βHSD1 Inhibitors
Another research effort reported the practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, a potential 11βHSD1 inhibitor. The process involved treating 4-fluorobenzoyl chloride with methylisonipecotate in DCM, followed by several other steps to yield the final compound with an overall yield of 62.1% (Hao Jing-shan, 2006).
Pharmacological Evaluation of Piperidine Derivatives
Research on novel 4-(4-fluorobenzoyl)piperidine derivatives explored their potential as mixed serotonin and dopamine receptor ligands, suggesting applications in developing new atypical antipsychotics due to their high affinities for 5-HT2A, 5-HT1A, and D2 receptors (O. Diouf et al., 1999).
Safety And Hazards
This compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)1. It is recommended to avoid breathing its dust, mist, or spray, and to use it only outdoors or in a well-ventilated area6.
Future Directions
The specific future directions for (4-Bromo-2-fluorobenzoyl)piperidine are not detailed in the search results. However, it is available for experimental and research use4.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGVACBSPVNCMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640835 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorobenzoyl)piperidine | |
CAS RN |
1017035-01-6 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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